(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound (6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is a complex heterocyclic molecule. It belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure combining a pyrazolo[3,4-b]pyridine core with a piperidino methanone moiety, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE typically involves multi-step organic synthesis. The process begins with the formation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 3-methyl-1-phenylpyrazole and a suitable pyridine derivative. The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol under acidic conditions.
The piperidino methanone moiety is then attached through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with a suitable electrophilic intermediate, such as a halogenated ketone. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation would enhance efficiency and reduce the risk of human error. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound exhibits potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The piperidino methanone moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidino)methanol
- (6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidino)ethanone
Uniqueness
Compared to similar compounds, (6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the piperidino methanone moiety improves its pharmacokinetic properties.
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H26N4O/c1-15-10-12-26(13-11-15)23(28)19-14-20(17-8-9-17)24-22-21(19)16(2)25-27(22)18-6-4-3-5-7-18/h3-7,14-15,17H,8-13H2,1-2H3 |
InChI Key |
GTTAIKHPAUQRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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